molecular formula C13H24O2 B1588947 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid CAS No. 381209-09-2

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

Cat. No. B1588947
M. Wt: 212.33 g/mol
InChI Key: XRKJBJLXKLOLKS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, which “1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid” likely falls under, typically undergo reactions like hydrolysis . In hydrolysis, the alkoxy (OR′) group of an ester is replaced by another group . This reaction is catalyzed by either an acid or a base .

properties

IUPAC Name

1-(2-ethylbutyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKJBJLXKLOLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036257
Record name 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

CAS RN

381209-09-2
Record name 1-(2-Ethylbutyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381209-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381209092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.106
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Synthesis routes and methods I

Procedure details

A suspension of 60% sodium hydride (980 mg) in tetrahydrofuran (80 ml) was stirred at room temperature and a tetrahydrofuran solution (10 ml) containing cyclohexanecarboxylic acid (3.00 g) was added dropwise thereto. After completion of addition, a mixture was stirred for 1 hour and cooled to 0° C., followed by adding a cyclohexane solution (18.7 ml) containing 1.5 M lithium isopropylamide dropwise thereto. Then, after stirring at room temperature for 1.5 hours and cooling to 0° C., a tetrahydrofuran solution (10 ml) containing 1-bromo-2-ethylbutane (4.64 g) was added dropwise thereto. The solution was gradually warmed to room temperature and stirred overnight. Water and a 10% hydrochloride solution were added to this reaction solution and the solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. After drying, the resulting solution was concentrated to obtain 1-(2-ethylbutyl)cyclohexanecarboxylic acid (3.17 g, yield: 64%).
Quantity
18.7 mL
Type
solvent
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid n-propyl ester (2.3 g, 9.04 mmol) was added dropwise under stirring to a solution of KOtBu (4.058 g, 36.2 mmol) in THF (17 mL) containing a small amount of water (244 mg, 13.6 mmol). The mixture was stirred 20 h at 54° C., cooled to room temperature, slowly poured onto a mixture of ice and 4N H2SO4 and extracted with DCM (2×150 mL) after adjusting to pH 1. The organic phases were washed with diluted aq. NaCl (100 mL), combined, dried over sodium sulfate and concentrated to afford 1.901 g (99%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 96% (GC area).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid n-propyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.058 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
244 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester (10 g, 39.4 mmol) and sodium iodide (886 mg, 5.91 mmol) in AcOH (80 mL) was stirred 50 min at room temperature and then heated to 100° C. 48% aq. HBr (30 mL, 265 mmol) was added dropwise over 30 min. and the reaction mixture was stirred 28 h at 100° C. The cooled reaction mixture was diluted with DCM (120 mL) and ice-water (120 mL). The organic phase was separated and washed with diluted aq. NaCl. The aqueous phases were extracted with another portion of DCM. The organic phases were combined, dried over sodium sulfate and concentrated. The residue (9.1 g) was taken up in 4N NaOH and ice (30 g). The alkaline solution (pH 12) was extracted with DCM (2×50 mL) and made acidic to pH 1 using aq. H2SO4. Extraction with DCM (3×100 mL), washing with diluted aq. NaCl, drying over sodium sulfate and evaporation afforded 7.84 g (94%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 99.3% (GC area, after derivatization with diazomethane). 1H-NMR (CDCl3, 300 MHz): ppm 0.81 (t, 6H), 1.15-1.65 (m, 15H), 2.05-2.15 (m, 2H), 12 (broad s, 1H).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester (3.0 g, 11.8 mmol) was dissolved in ethylene glycol (48 mL). Powdered KOH (6.0 g, 107 mmol) was added and the mixture was stirred 42 h at 160° C. The cooled reaction mixture was slowly added to a stirred mixture of ice-water (120 mL) and 4M H2SO4 (40 mL), and extracted with DCM (2×120 mL). The organic phases were washed with diluted aq. NaCl until neutral, combined, dried over sodium sulfate and concentrated. The residue (2.5 g) was taken up in 4N NaOH and ice (30 g). The alkaline solution (pH 12) was extracted with TBME (40 mL). The TBME phase was washed twice with 4N NaOH/ice. The basic aqueous phases were made acidic to pH 1 using aq. H2SO4. Extraction with DCM (2×50 mL), washing with diluted aq. NaCl, drying over sodium sulfate and evaporation afforded 1.5 g (60%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 94.1% (GC area, after derivatization with diazomethane).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid ethyl ester (2.0 g, 8.32 mmol) was added dropwise under stirring to a solution of KOtBu (3.735 g, 33.3 mmol) in THF (15 mL) containing a small amount of water (225 mg, 12.5 mmol). The mixture was stirred 20 h at 54° C., cooled to room temperature, slowly poured onto a mixture of ice and 4N H2SO4 and extracted with DCM (2×150 mL) after adjusting to pH 1. The organic phases were washed with diluted aq. NaCl (100 mL), combined, dried over sodium sulfate and concentrated to afford 1.748 g (99%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 95.2% (GC with internal standard).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.735 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
225 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Reactant of Route 2
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Reactant of Route 3
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Reactant of Route 4
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Reactant of Route 5
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid
Reactant of Route 6
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

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